4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique properties and reactivity. This compound is part of the pyrazole family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the reaction of 1-(2,2-difluorocyclopropyl)pyrazole with brominating agents under controlled conditions. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield. The choice of reactor and conditions depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(2,2-difluorocyclopropyl)pyrazole.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used, often in the presence of a catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Bromate or hypobromite derivatives.
Reduction: 1-(2,2-difluorocyclopropyl)pyrazole.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for certain biological targets.
Industry: The compound can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is similar to other brominated pyrazoles, such as 3-bromo-1-(2,2-difluorocyclopropyl)pyrazole and 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole. its unique combination of bromine and fluorine atoms gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-bromo-1-(2,2-difluorocyclopropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-2-10-11(3-4)5-1-6(5,8)9/h2-3,5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZSBKEMJDIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.